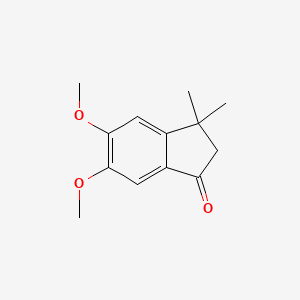

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Descripción

BenchChem offers high-quality 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5,6-dimethoxy-3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2)7-10(14)8-5-11(15-3)12(16-4)6-9(8)13/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEDLQFODOWDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC(=C(C=C21)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194308 | |

| Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4136-26-9 | |

| Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. This molecule is a pivotal intermediate in the synthesis of various pharmacologically active compounds, most notably Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The synthesis is logically presented in two primary stages: the preparation of the key precursor, 3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic acid, followed by its intramolecular Friedel-Crafts cyclization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and process optimization data.

Introduction and Retrosynthetic Analysis

The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1] The target compound, 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, features a substituted indanone core that is critical for the assembly of more complex pharmaceutical agents. Its synthesis demands a strategic approach to ensure regiochemical control and high yield.

The core of this synthesis is the formation of the five-membered ring via an intramolecular Friedel-Crafts acylation.[1] This powerful C-C bond-forming reaction is ideal for constructing the indanone system from an appropriate 3-arylpropanoic acid precursor. The primary challenge lies in the efficient synthesis of this specific precursor, which contains a gem-dimethyl group alpha to the carboxylic acid.

Our retrosynthetic strategy deconstructs the target indanone (I) back to its essential starting materials, as illustrated below.

This analysis reveals a linear synthetic sequence beginning with commercially available 3,4-dimethoxybenzyl chloride. The key transformations are:

-

Nitrile Formation: Conversion of the benzyl chloride to the corresponding acetonitrile.

-

Gem-Dimethylation: Introduction of the two methyl groups at the alpha-position of the nitrile.

-

Hydrolysis: Conversion of the nitrile to the carboxylic acid.

-

Cyclization: Intramolecular Friedel-Crafts acylation to form the final indanone product.

Synthesis of Precursor: 3-(3,4-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid

The efficient construction of the propanoic acid precursor is paramount. The following three-step process provides a reliable route from 3,4-dimethoxybenzyl chloride.

Step 2.1: Synthesis of 3,4-Dimethoxyphenylacetonitrile (IV)

The initial step involves a classical Kolbe nitrile synthesis, a nucleophilic substitution reaction that is both high-yielding and scalable.

Causality: Benzyl chloride is an excellent substrate for SN2 reactions. The cyanide ion (CN⁻) from sodium cyanide acts as a potent nucleophile, displacing the chloride to form a new carbon-carbon bond. The use of an aqueous alcohol mixture facilitates the dissolution of both the inorganic salt and the organic halide, promoting the reaction.[2]

Experimental Protocol:

-

To a round-bottomed flask equipped with a reflux condenser, add sodium cyanide (1.2 eq) and a minimal amount of water to achieve dissolution with gentle warming.

-

Add ethanol (95%) to the flask.

-

In a separate vessel, dissolve 3,4-dimethoxybenzyl chloride (1.0 eq) in 95% ethanol.

-

Add the benzyl chloride solution to the sodium cyanide solution via a dropping funnel over 30-45 minutes.

-

Heat the reaction mixture to reflux for 4-5 hours.

-

After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

-

Remove the bulk of the ethanol from the filtrate via rotary evaporation.

-

The remaining residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3,4-dimethoxyphenylacetonitrile, which can be purified by vacuum distillation.

Step 2.2: Synthesis of 2,2-dimethyl-3-(3,4-dimethoxyphenyl)propanenitrile (III)

This step is the key transformation for installing the gem-dimethyl moiety. It relies on the deprotonation of the benzylic carbon, which is rendered acidic by the adjacent electron-withdrawing nitrile group, followed by exhaustive alkylation.

Causality: Strong bases, such as sodium amide (NaNH₂) or sodium hydride (NaH), are required to fully deprotonate the α-carbon of the benzyl cyanide derivative, forming a resonance-stabilized carbanion.[3] This potent nucleophile then readily attacks the electrophilic methyl group of methyl iodide. Using at least two equivalents of both the base and methyl iodide ensures the reaction proceeds to the desired dimethylated product.[3]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium amide (2.2 eq) in anhydrous toluene or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3,4-dimethoxyphenylacetonitrile (1.0 eq) in the same anhydrous solvent. Stir for 1 hour at 0-10 °C to ensure complete formation of the anion.

-

Add methyl iodide (2.2 eq) dropwise, maintaining the temperature below 20 °C to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 3-4 hours to drive the reaction to completion.

-

Cool the reaction mixture and carefully quench by the slow addition of water, followed by dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation.

Step 2.3: Hydrolysis to 3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic Acid (II)

The final step in the precursor synthesis is the hydrolysis of the nitrile group to a carboxylic acid. Alkaline hydrolysis is often preferred as it avoids potential side reactions on the electron-rich aromatic ring that can occur under harsh acidic conditions.

Causality: Under strong basic conditions (e.g., refluxing NaOH or KOH), the hydroxide ion attacks the electrophilic carbon of the nitrile.[4] This is followed by a series of proton transfers and tautomerization to form an intermediate amide, which is subsequently hydrolyzed further to the carboxylate salt.[4][5] An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Experimental Protocol:

-

In a round-bottomed flask, combine the nitrile (III) (1.0 eq), ethanol, and a 20-30% aqueous solution of sodium hydroxide (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux for 12-24 hours, monitoring for the cessation of ammonia evolution (which indicates the reaction is progressing).

-

After cooling, remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or toluene) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated hydrochloric acid.

-

The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol or toluene) can be performed for further purification.

Intramolecular Friedel-Crafts Acylation

With the precursor acid in hand, the final step is the intramolecular electrophilic aromatic substitution to construct the indanone ring.

Causality: Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, acting as both a Brønsted acid catalyst and a dehydrating agent.[6] The carboxylic acid is first protonated and then loses water to form a highly electrophilic acylium ion. The electron-rich dimethoxy-substituted benzene ring then acts as an intramolecular nucleophile, attacking the acylium ion. The position of attack is directed ortho to one of the activating methoxy groups and para to the other, leading to the desired 5,6-dimethoxy substitution pattern. A final deprotonation step restores aromaticity and yields the indanone product.

Experimental Protocol:

-

Place polyphosphoric acid (PPA) (10-20 times the weight of the acid precursor) into a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 80-90 °C with stirring to reduce its viscosity.

-

Add the 3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic acid (II) (1.0 eq) in one portion.

-

Continue to stir the mixture at 90-100 °C for 2-4 hours. The reaction progress can be monitored by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).

-

Upon completion, cool the reaction mixture slightly (to ~60-70 °C) and pour it carefully onto crushed ice with vigorous stirring.

-

Extract the resulting aqueous suspension with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

-

Purify the product by column chromatography or recrystallization from a suitable solvent like ethanol.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic pathway. Yields are indicative and may vary based on reaction scale and purification efficiency.

| Step | Reaction Name | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 2.1 | Kolbe Nitrile Synthesis | NaCN, 3,4-Dimethoxybenzyl chloride | Ethanol/H₂O | Reflux | 4-5 | 85-95% |

| 2.2 | Gem-Dimethylation | NaNH₂, CH₃I | Toluene or THF | Reflux | 3-4 | 60-75% |

| 2.3 | Nitrile Hydrolysis | NaOH (aq) | Ethanol | Reflux | 12-24 | 80-90% |

| 3.0 | Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | Neat | 90-100 | 2-4 | 75-85% |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. The pathway leverages fundamental organic transformations, including nucleophilic substitution, α-alkylation of a nitrile, nitrile hydrolysis, and an intramolecular Friedel-Crafts acylation. Each step has been described with attention to the underlying chemical principles and provides a solid foundation for laboratory execution and process optimization. The successful synthesis of this key indanone intermediate opens the door for the efficient production of Donepezil and other related pharmaceutical agents.

References

-

Ventura College. Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. Available from: [Link]

-

Clark, J. Hydrolysis of Nitriles. (2015). Chemguide. Available from: [Link]

-

Martínková, L., & Veselá, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Available from: [Link]

-

Fillion, E., et al. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available from: [Link]

-

Xu, Y., Hua, W., & Zhang, J. Synthesis of 5,6-dimethoxy-1-indanone. (2000). Chinese Journal of Modern Applied Pharmacy. Available from: [Link]

-

Collins, D. J., & Jacobs, H. A. Synthesis of cyclization precursors 76, 81, 83 and 85. Reagents and conditions. (1986). Australian Journal of Chemistry. Available from: [Link]

-

LibreTexts, C. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Available from: [Link]

-

Quick Company. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Available from: [Link]

- Google Patents. Hydrolysis of nitriles to carboxylic acids. (1970). US3542822A.

-

D'yakonov, V. A., & Dzhemilev, U. M. Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Available from: [Link]

-

de la Torre, M. C., et al. Synthesis and Biological Evaluation of New Donepezil-Lipoic Acid Hybrids as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. (2017). SciELO. Available from: [Link]

-

Organic Syntheses. 2,3-diphenylsuccinonitrile. Available from: [Link]

-

Becica, J., et al. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. (2018). eScholarship. Available from: [Link]

-

Kwiecień, H., & Gzella, A. Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes. (2008). ResearchGate. Available from: [Link]

- Google Patents. Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. (2009). US20090171110A1.

-

Wikipedia. Benzyl cyanide. Available from: [Link]

- Google Patents. Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. (2000). US6143896A.

-

Organic Syntheses. Benzyl Cyanide. Available from: [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (DMDI) is a substituted indanone derivative of increasing interest within the realms of organic synthesis and medicinal chemistry. Its rigid, fused-ring scaffold, adorned with methoxy and gem-dimethyl functionalities, presents a unique template for the design of novel bioactive molecules. The indanone core is a privileged structure found in numerous pharmacologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for their effective utilization in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of DMDI, detailed experimental protocols for their determination, and insights into its potential applications.

Molecular Structure and Key Physicochemical Data

The structural integrity of DMDI, characterized by a planar indanone system with a stereocenter at the C3 position bearing two methyl groups, dictates its physical and chemical behavior. The presence of two methoxy groups on the aromatic ring enhances its electron density and potential for hydrogen bonding, while the gem-dimethyl group introduces steric bulk, influencing its solubility and crystalline packing.

Table 1: Core Physicochemical Properties of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

| Property | Value | Source(s) |

| CAS Number | 4136-26-9 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |

| Molecular Weight | 220.26 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 69-70 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like chloroform, ethyl acetate, and other common organic solvents. Limited solubility in water is anticipated. | [4] |

digraph "Molecular_Structure_of_DMDI" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"];

// Hydrogen nodes (can be omitted for clarity, but shown for completeness) H1 [label=""]; H2 [label=""]; H3 [label=""]; H4 [label=""]; H5 [label=""]; H6 [label=""]; H7 [label=""]; H8 [label=""]; H9 [label=""]; H10 [label=""]; H11 [label=""]; H12 [label=""]; H13 [label=""]; H14 [label=""]; H15 [label=""]; H16 [label=""];

// Edges for the indanone core C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C4;

// Edges for substituents C2 -- O1; O1 -- C10; C3 -- O2; O2 -- C11; C8 -- C12; C8 -- C13; C9 -- O3;

// Double bonds C1 -- C6 [style=dotted]; // Aromaticity C2 -- C3 [style=dotted]; C3 -- C4 [style=dotted]; C4 -- C5 [style=dotted]; C5 -- C6 [style=dotted]; C9 = O3 [penwidth=2];

// Positioning the nodes (manual adjustment for better visualization) C1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; C3 [pos="2,0!"]; C4 [pos="1.3,-1.5!"]; C5 [pos="0,-1.5!"]; C6 [pos="-0.7,0!"]; C7 [pos="-2.1,0!"]; C8 [pos="-2.8,1.5!"]; C9 [pos="-2.8,-1.5!"]; O1 [pos="2.6,2.5!"]; C10 [pos="3.9,2.5!"]; O2 [pos="3.3,0!"]; C11 [pos="4.6,0!"]; C12 [pos="-4.2,1.5!"]; C13 [pos="-2.1,2.8!"]; O3 [pos="-4.1,-1.5!"]; }

Figure 1: 2D Chemical Structure of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Synthesis and Potential Applications

Synthetic Approaches

Potential Applications in Drug Discovery

Indanone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[6] The specific substitution pattern of DMDI makes it a valuable intermediate for creating libraries of novel compounds for high-throughput screening. Its potential as a building block in medicinal chemistry is significant, particularly in the development of analogs for neurological and anti-inflammatory research.[7] For example, a study on related 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues has shown their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase.[8]

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of DMDI.

Melting Point Determination

Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure crystalline solid.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the DMDI sample is dry and in a fine powdered form.[10]

-

Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[9]

-

Pack the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Solubility Profiling

Principle: Determining the solubility of a compound in various solvents provides insights into its polarity and is crucial for formulation, purification, and designing biological assays. The general principle of "like dissolves like" applies, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[2]

Solvents:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl Acetate (moderately polar, aprotic)

-

Dichloromethane (non-polar)

-

Hexane (non-polar)

Procedure (Qualitative):

-

Place approximately 10 mg of DMDI into a series of small, labeled test tubes.

-

To each tube, add 1 mL of a different solvent dropwise while vortexing or shaking.

-

Observe and record whether the solid dissolves completely, partially, or remains insoluble at room temperature.

-

For sparingly soluble samples, gentle heating can be applied to assess temperature effects on solubility.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution of DMDI in the chosen solvent by adding an excess of the solid to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

-

Determine the concentration of DMDI in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.

Figure 2: General workflow for determining the solubility of DMDI.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton.[11]

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

¹H NMR - Expected Spectrum:

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Methoxy Protons: Two singlets, each integrating to three protons, are expected for the two methoxy groups (typically δ 3.5-4.0 ppm).

-

Methylene Protons: A singlet integrating to two protons is expected for the CH₂ group in the five-membered ring (typically δ 2.5-3.0 ppm).

-

Methyl Protons: A singlet integrating to six protons is expected for the two equivalent methyl groups at the C3 position (typically δ 1.0-1.5 ppm).

¹³C NMR - Expected Spectrum:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 190-205 ppm) is expected for the ketone carbonyl carbon.

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-160 ppm), four for the carbons bearing substituents (C-O and C-C) and two for the carbons bearing hydrogens.

-

Methoxy Carbons: Two signals are expected for the methoxy carbons (typically δ 55-65 ppm).

-

Aliphatic Carbons: Signals for the methylene carbon, the quaternary C3 carbon, and the two equivalent methyl carbons are expected in the upfield region.

General ¹H NMR Protocol:

-

Dissolve 5-10 mg of DMDI in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing TMS as an internal standard.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.[12]

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.[13]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Expected Salient Peaks:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aromatic ketone.

-

C-O Stretch (Methoxy): Strong absorptions are expected in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

-

sp³ C-H Stretch (Alkyl): Absorptions are expected just below 3000 cm⁻¹.

-

sp² C-H Stretch (Aromatic): Absorptions are expected just above 3000 cm⁻¹.

General FTIR-ATR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid DMDI sample onto the ATR crystal.

-

Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.[14]

-

Clean the crystal after the measurement.

Principle: Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.[15][16]

Instrumentation:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)

Expected Mass Spectrum (EI):

-

Molecular Ion (M⁺•): A peak at m/z = 220.26, corresponding to the molecular weight of DMDI, is expected.

-

Fragmentation Peaks: Common fragmentation patterns for indanones may be observed, such as the loss of a methyl group ([M-15]⁺), loss of a methoxy group ([M-31]⁺), or cleavage of the five-membered ring.

General ESI-MS Protocol:

-

Prepare a dilute solution of DMDI (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[17]

-

Further dilute an aliquot of this solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ at m/z 221.27 would be expected.

Conclusion

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a compound with significant potential as a building block in the synthesis of complex organic molecules and pharmacologically active agents. This guide has provided a detailed overview of its core physicochemical properties and has outlined standardized experimental protocols for their determination. While a complete set of experimental spectral data is not yet widely published for this specific molecule, the provided expected values and methodologies offer a solid foundation for researchers to characterize DMDI in their own laboratories. A thorough understanding of these fundamental properties is the cornerstone of successful drug design, development, and material science applications.

References

-

Acmec Biochemical. 4136-26-9[5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one]. [Link]

-

MySkinRecipes. 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

-

NIST WebBook. 5,6-Dimethoxy-1-indanone. [Link]

-

PubChem. 5,6-Dimethoxy-1-indanone. [Link]

-

University of Colorado Boulder, Department of Chemistry. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

EDISCO. Melting point determination. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Massachusetts Boston. DETERMINATION OF MELTING POINTS. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]

-

MySkinRecipes. 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

University of Oxford, Department of Chemistry. Sample Preparation Protocol for Open Access MS. [Link]

-

Kwame Nkrumah University of Science and Technology. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

PubMed. Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues. [Link]

-

YouTube. Mass Spectrometry in Organic Chemistry // HSC Chemistry .... [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. [Link]

-

YouTube. Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

-

PMC - NIH. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

PMC - NIH. (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. [Link]

-

University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

-

Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

SpectraBase. 1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)ethanone - Optional[MS (GC)] - Spectrum. [Link]

-

PMC - NIH. (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

-

Hilaris Publisher. An Overview of Infrared Spectroscopy. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Contract Laboratory. FTIR Spectroscopy Testing and Analysis. [Link]

-

ResearchGate. (PDF) Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. rsc.org [rsc.org]

- 6. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]

- 8. Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. edisco.it [edisco.it]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. bionmr.unl.edu [bionmr.unl.edu]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. fiveable.me [fiveable.me]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

biological activity of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to the Biological Activity of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one and its Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a molecule situated at the intersection of synthetic chemistry and drug discovery. While direct biological profiling of this specific compound is limited in current literature, its core structure—the 1-indanone scaffold—is a well-established pharmacophore present in numerous biologically active agents. This document synthesizes information on the known chemical properties of the title compound, its primary role as a synthetic intermediate, and the significant therapeutic activities demonstrated by its structural analogs. We delve into the anticancer, neuroprotective, and anti-inflammatory potential of the broader indanone class, providing field-proven experimental protocols to empower researchers to explore and validate these activities. The guide is structured to provide not just data, but a logical framework for understanding the therapeutic promise of this chemical family, aimed at researchers, scientists, and drug development professionals.

Introduction: The Compound and Its Structural Context

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 4136-26-9) is an aromatic ketone with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol .[1][2] Its structure is characterized by a fused bicyclic indanone core, substituted with two methoxy groups on the benzene ring and two methyl groups at the C3 position.

Currently, the predominant role of this compound in the scientific literature is as a synthetic intermediate or a building block for creating more complex molecules, particularly in medicinal research.[1] Its value lies not in its own extensively documented biological activity, but in the proven potential of its foundational 1-indanone scaffold. The indanone ring system is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of compounds with potent therapeutic effects, including antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[3][4] This guide, therefore, explores the biological activity of the title compound through the lens of its more extensively studied structural relatives, providing a roadmap for future investigation.

Caption: Logical relationship of the 1-indanone scaffold to its derivatives.

Biological Activities of Structurally Related Indanone Analogs

The therapeutic potential of the indanone scaffold is vast. By examining analogs of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, we can infer high-probability areas for its future application.

Anticancer Activity

The indane ring is a recurring motif in compounds exhibiting potent anticancer properties.[5] Studies have successfully synthesized novel hybrid scaffolds combining indanone and benzophenone rings, which demonstrated significant in vitro cytotoxicity against breast (MCF7, SKBR3), prostate (DU145), and lung (A549) cancer cell lines.[6] The mechanism for some of these compounds involves cell cycle arrest at the S-phase, suggesting interference with DNA replication and development in cancer cells.[6] Other studies have identified 1-indanone derivatives that are cytotoxic and have tumor-selective activity.[7][8] This strong precedent suggests that derivatives of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one are promising candidates for anticancer drug discovery programs.

Neuroprotective Effects and Acetylcholinesterase (AChE) Inhibition

A compelling area of research for dimethoxy-indanone structures is in the treatment of neurodegenerative diseases like Alzheimer's. A series of substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology.[9] The compounds showed moderate to high AChE inhibitory activity, with one analog, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4,5-trimethoxyphenylmethanone, demonstrating a significant IC₅₀ value of 2.7 µM.[9] This activity is highly relevant as the foundational structure, 5,6-dimethoxy-1-indanone, is a key intermediate in the synthesis of Donepezil, a widely used anti-Alzheimer's drug.[10]

Anti-inflammatory Potential

The indanone framework is also associated with significant anti-inflammatory activity.[4] Novel diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which are complex indane dimers, have demonstrated potent anti-inflammatory effects both in vivo and in vitro, suggesting they may represent a new class of anti-inflammatory agents.[11] Furthermore, a synthetic small molecule, DHFO, which contains an indeno-naphthofuran core, has shown therapeutic potential in chronic inflammatory conditions by targeting the NF-κB pathway.[12] This indicates that the rigid bicyclic structure of indanones is well-suited for interacting with inflammatory pathway targets.

| Compound Class/Analog | Biological Activity | Key Findings | Reference(s) |

| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one hybrids | Anticancer | Cytotoxic against breast, prostate, and lung cancer cell lines; causes S-phase cell cycle arrest. | [6] |

| Substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanones | Neuroprotective (AChE Inhibition) | Moderate to high acetylcholinesterase inhibition, with IC₅₀ values in the low micromolar range. | [9] |

| 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol | Anti-inflammatory | Significant anti-inflammatory activity demonstrated in vivo and in vitro. | [11] |

| Various 1-Indanone Derivatives | Broad-Spectrum | Potent antiviral, antibacterial, analgesic, and antimalarial activities have been reported. | [3][4] |

Table 1: Summary of Biological Activities of Structurally Related Indanone Compounds.

Role as a Synthetic Precursor: The Path to Bioactive Molecules

The primary utility of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is as a versatile chemical building block.[1] Its structure supports functionalization at multiple sites, enabling its use in complex organic syntheses. The closely related compound, 5,6-dimethoxy-1-indanone, serves as a critical starting material for the synthesis of Donepezil, an established acetylcholinesterase inhibitor for Alzheimer's disease.[10] This underscores the strategic importance of dimethoxy indanone scaffolds in the pipeline of high-value pharmaceuticals.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for identifying and characterizing potential inhibitors of AChE for neuroprotective applications.

Causality: This method relies on the enzymatic activity of AChE, which hydrolyzes acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion whose concentration can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

DTNB Solution: 10 mM in PB.

-

ATCh Iodide Solution: 10 mM in PB.

-

AChE Enzyme Solution: 0.1 U/mL in PB containing 0.1% BSA.

-

Test Compound: Stock solution in DMSO, serially diluted in PB.

-

-

Assay Setup: In a 96-well plate, add the following in order:

-

140 µL of Phosphate Buffer (pH 8.0).

-

20 µL of DTNB solution.

-

20 µL of the test compound solution at various concentrations (or buffer for control).

-

20 µL of AChE enzyme solution.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding 20 µL of the ATCh substrate to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor (V = ΔAbsorbance/Δtime).

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable sigmoidal dose-response curve fit.

-

Conclusion and Future Directions

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one represents a molecule of significant interest, not for a documented history of biological activity, but for its inherent potential as a scaffold for novel therapeutics. The extensive body of research on the 1-indanone core strongly suggests that derivatives of this compound are prime candidates for screening in anticancer, neuroprotective, and anti-inflammatory discovery programs.

The logical next step for researchers is the strategic synthesis of a library of analogs based on this core structure, followed by systematic biological evaluation using the protocols detailed in this guide. Exploration of structure-activity relationships (SAR) will be critical in optimizing potency and selectivity for desired biological targets. Given the precedent set by compounds like Donepezil and other cytotoxic indanones, the path from this versatile intermediate to a potential clinical candidate is well-defined and warrants dedicated investigation.

References

-

Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Retrieved December 31, 2025, from [Link]

-

Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues. (2009). PubMed. Retrieved December 31, 2025, from [Link]

-

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]

-

Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Retrieved December 31, 2025, from [Link]

-

An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. (n.d.). Quick Company. Retrieved December 31, 2025, from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]

- Process method for preparing 5,6-dimethoxy-1,2-indandione. (n.d.). Google Patents.

-

Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

-

Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3. (2023). ResearchSquare. Retrieved December 31, 2025, from [Link]

-

5 6-Dimethoxy-1-Indanone | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved December 31, 2025, from [Link]

-

In vitro activities of 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone against non-small cell lung carcinoma. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

-

5,6-Dimethoxy-1-indanone. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

(E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. (n.d.). NIH. Retrieved December 31, 2025, from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journals. Retrieved December 31, 2025, from [Link]

-

Diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

-

5,6-Dimethoxy-1-indanone. (n.d.). CAS Common Chemistry. Retrieved December 31, 2025, from [Link]

-

(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]

-

Anti-inflammatory effect of certain dimethoxy flavones. (2015). PubMed. Retrieved December 31, 2025, from [Link]

-

Anticancer Effects of Novel Tetrahydro-Dimethyl-Xanthene-Diones. (2020). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]

-

6b,11b-Dihydroxy-6b,11b-dihydro-7H-indeno[1,2-b]naphtho[2,1-d]furan-7-one (DHFO), a small molecule targeting NF-κB, demonstrates therapeutic potential in immunopathogenic chronic inflammatory conditions. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

-

Biological activities of meroterpenoids isolated from different sources. (2022). PMC - NIH. Retrieved December 31, 2025, from [Link]

-

Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. (2015). PubMed. Retrieved December 31, 2025, from [Link]

Sources

- 1. 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]

- 2. 5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one [cymitquimica.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. arrow.tudublin.ie [arrow.tudublin.ie]

- 7. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 11. Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6b,11b-Dihydroxy-6b,11b-dihydro-7H-indeno[1,2-b]naphtho[2,1-d]furan-7-one (DHFO), a small molecule targeting NF-κB, demonstrates therapeutic potential in immunopathogenic chronic inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a specialized organic compound with potential applications in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, and key characteristics, offering insights for its use in research and development.

Chemical Identity and Physicochemical Properties

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized as a valuable scaffold in medicinal chemistry. The core structure consists of a benzene ring fused to a five-membered ring containing a ketone and a gem-dimethyl group at the 3-position.

Table 1: Compound Identification and Properties

| Property | Value | Source |

| CAS Number | 4136-26-9 | [1], [2] |

| Molecular Formula | C₁₃H₁₆O₃ | [2] |

| Molecular Weight | 220.26 g/mol | [2] |

| IUPAC Name | 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | N/A |

| Synonyms | 2,3-Dihydro-5,6-dimethoxy-3,3-dimethyl-1H-inden-1-one | N/A |

| Melting Point | 69-70°C | [2] |

| Appearance | Not specified, likely a solid at room temperature | Inferred from melting point |

| Storage | Room temperature, dry conditions | [2] |

Synthesis and Mechanistic Considerations

The primary synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one was reported by F. Camps et al. in 1984. The method involves an intramolecular C-arylation of N-substituted phenylacetamides. While the full detailed protocol from the original publication is not widely available, subsequent patent literature citing this work provides insight into its application as a starting material.

A key reaction utilizing this indanone is the Knoevenagel condensation, as described in Chinese patent CN1202077C. This reaction demonstrates the reactivity of the ketone group, which is a common feature exploited in the synthesis of more complex molecules.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from the patent literature and illustrates a typical use of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one as a synthetic intermediate.

Objective: To synthesize Cyano-(2,3-dihydro-5,6-dimethoxy-3,3-dimethyl-1H-inden-1-ylidene)acetic acid ethyl ester.

Materials:

-

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 4136-26-9)

-

Ethyl cyanoacetate

-

Piperidine

-

Benzoic acid

-

Toluene

-

Dilute Hydrochloric Acid (HCl)

-

Aqueous Sodium Carbonate (Na₂CO₃)

-

Water

-

Magnesium Sulfate (MgSO₄)

-

Ethanol (for crystallization)

Procedure:

-

Combine 122 g (0.55 mol) of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, 63.3 g (0.56 mol) of ethyl cyanoacetate, 12 g (0.14 mol) of piperidine, 12 g (0.1 mol) of benzoic acid, and 1000 ml of toluene in a suitable reaction vessel.

-

Heat the mixture at reflux for 48 hours.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase sequentially with dilute HCl, aqueous Na₂CO₃, and water.

-

Dry the organic phase with MgSO₄.

-

Remove the toluene by distillation.

-

Crystallize the resulting solid from ethanol to yield the final product.

Causality of Experimental Choices:

-

Toluene: Serves as a suitable high-boiling solvent for the condensation reaction, allowing for the removal of water formed during the reaction via a Dean-Stark apparatus (though not explicitly stated, it is a common practice for this type of reaction).

-

Piperidine and Benzoic Acid: This combination acts as a catalyst system for the Knoevenagel condensation. Piperidine, a secondary amine, acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, while the weak acid, benzoic acid, facilitates the dehydration step.

-

Aqueous Washes: The series of washes with dilute acid and base are crucial for removing unreacted starting materials and catalysts, ensuring the purity of the final product.

Caption: Workflow for the Knoevenagel condensation of the title compound.

Biological and Pharmacological Context

-

Anticancer agents: Some indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Neuroprotective agents: The indanone scaffold is a core component of drugs developed for neurodegenerative diseases.

-

Anti-inflammatory compounds: Certain substituted indanones have shown promise in modulating inflammatory pathways.

The gem-dimethyl group at the 3-position of the indanone ring in the title compound is a notable structural feature. This modification can have significant implications for its biological activity compared to its unsubstituted counterpart, 5,6-dimethoxy-1-indanone. The dimethyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, which are all critical factors in drug design and development. Further research is warranted to explore the specific biological profile of this compound.

Safety and Handling

Safety data sheets for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one indicate that it should be handled with care in a laboratory setting.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a specialized chemical intermediate with established synthetic utility. Its structural relationship to biologically active indanones suggests potential for further investigation in medicinal chemistry and drug discovery programs. The presence of the gem-dimethyl group offers a unique modification to the indanone scaffold that could lead to novel pharmacological properties. Future research should focus on the full elucidation of its biological activity profile and the exploration of its potential as a building block for new therapeutic agents.

References

- Camps, F.; Coll, J.; Colomina, O. Intramolecular C-Arylation of N-Substituted Phenylacetamides. Synthesis of 3,3-Dimethyl- and 3,3-Diphenyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ones.

- CN1202077C, 2,3-dihydro-indenylidene compounds, their preparation and their use in cosmetic compositions for screening out UV radiation, and compositions containing them, issued December 15, 1998.

-

MySkinRecipes. 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

-

Beijing Wokai Biotechnology Co., Ltd. Safety Data Sheet for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

Sources

Introduction: The Indanone Scaffold and the Significance of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

The 1-indanone skeleton is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its rigid, bicyclic framework provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of 1-indanone have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Notably, the indanone core is a key component of drugs like Donepezil, used in the treatment of Alzheimer's disease.[1][4]

This guide focuses on a specific derivative, 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one . This molecule is distinguished by three key structural features: the foundational 1-indanone core, two electron-donating methoxy groups on the aromatic ring, and a gem-dimethyl group at the C3 position. The methoxy groups significantly influence the electronic properties of the aromatic system, while the gem-dimethyl substitution introduces steric bulk and prevents enolization towards the C3 position, thereby influencing its reactivity. This compound serves as a valuable intermediate in organic synthesis for creating more complex molecules for pharmaceutical and materials science research.[5]

This document provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | [5] |

| Molecular Weight | 220.26 g/mol | [5] |

| CAS Number | 4136-26-9 | [5] |

| Melting Point | 69-70°C | [5] |

| Appearance | Solid (form may vary) | General knowledge |

| IUPAC Name | 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | Derived from structure |

Synthesis and Mechanism

The synthesis of 1-indanones is most commonly achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid derivative.[2][6] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the bicyclic indanone system.[7] For the title compound, the logical precursor would be 3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA) or methanesulfonic acid.[6] The Lewis acid activates the acyl group, facilitating the electrophilic attack on the electron-rich dimethoxy-substituted benzene ring.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The mechanism proceeds via the formation of a highly reactive acylium ion intermediate. This electrophile is then attacked by the aromatic ring to form a sigma complex (also known as an arenium ion), which is stabilized by resonance. Subsequent deprotonation re-establishes the aromaticity and yields the cyclized ketone product.

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for similar 1-indanones.[2][8]

Objective: To synthesize 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one from 3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid.

Reagents & Equipment:

-

3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

Part A: Formation of the Acid Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid in a minimal amount of anhydrous DCM.

-

Add 2.0-3.0 equivalents of thionyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude acid chloride is typically used directly in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Acylation

-

Cool a suspension of 1.1-1.3 equivalents of anhydrous aluminum chloride in anhydrous DCM to 0°C in an ice bath.

-

Dissolve the crude acid chloride from Part A in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[9]

-

Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl.[10]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[10]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below are the expected data based on the structure and available information for similar compounds.[11]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two singlets in the aromatic region (~6.8-7.3 ppm), corresponding to the protons at C4 and C7. Methoxy Protons: Two singlets at ~3.9 ppm, each integrating to 3H. Methylene Protons: A singlet at ~2.6 ppm, integrating to 2H (for the CH₂ at C2). Methyl Protons: A singlet at ~1.3 ppm, integrating to 6H (for the gem-dimethyl group at C3). |

| ¹³C NMR | Carbonyl Carbon: A signal downfield at ~205 ppm. Aromatic Carbons: Signals between ~104-156 ppm. The carbons bearing methoxy groups will be further downfield. Quaternary Carbon (C3): A signal around ~45 ppm. Methylene Carbon (C2): A signal around ~53 ppm. Methoxy Carbons: Signals around ~56 ppm. Methyl Carbons: A signal around ~29 ppm. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 220. Key Fragments: Loss of a methyl group (M-15) at m/z = 205; Loss of a carbonyl group (M-28) at m/z = 192. |

| IR Spectroscopy | C=O Stretch: Strong absorption band around 1700-1720 cm⁻¹. C-O Stretch (Aromatic Ether): Strong bands around 1250 cm⁻¹ and 1030 cm⁻¹. Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region. sp³ C-H Stretch: Bands just below 3000 cm⁻¹. |

Reactivity and Potential Applications

The chemical reactivity of 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is primarily dictated by the ketone functional group and the electron-rich aromatic ring.

Key Reactions

-

Reactions at the Carbonyl Group: The ketone can undergo standard transformations such as reduction to the corresponding alcohol (indanol), reductive amination, or formation of oximes and hydrazones.

-

Reactions at the α-Methylene Group (C2): The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. A common and useful transformation is the Claisen-Schmidt condensation with an aldehyde to form 2-benzylidene-1-indanone derivatives, which are themselves a class of compounds with significant biological activity.[12][13]

Workflow: Claisen-Schmidt Condensation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scielo.br [scielo.br]

- 9. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 10. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 11. spectrabase.com [spectrabase.com]

- 12. (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

discovery and history of indanone derivatives in medicinal chemistry

An In-Depth Technical Guide to the Discovery and History of Indanone Derivatives in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Abstract

The indanone scaffold, a bicyclic aromatic ketone, represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, yet adaptable, framework has served as the foundation for a multitude of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive exploration of the discovery and historical development of indanone derivatives, from their serendipitous beginnings to their current status as cornerstones in the treatment of neurodegenerative diseases and as promising leads in oncology and inflammation. We will dissect the landmark discovery of Donepezil, elucidate the evolution of structure-activity relationships (SAR), and detail the strategic shift towards multi-target-directed ligands. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the enduring success of the indanone core and to leverage its potential in future drug discovery endeavors.

The Emergence of a Privileged Scaffold: From Serendipity to Rational Design

The story of the indanone scaffold in modern medicine is inextricably linked to the development of Donepezil (Aricept®), the world's best-selling Alzheimer's disease treatment for a significant period[1]. The journey, which began at Eisai in 1983, was not a direct path but a masterful example of iterative medicinal chemistry and serendipitous discovery[1][2].

Initial research efforts were not focused on indanone at all. Scientists began by screening a library of N-benzylpiperazine derivatives, one of which showed weak but positive cholinergic activity in animal models[2][3]. The first critical leap came with the replacement of the N-benzylpiperazine moiety with an N-benzylpiperidine group, which led to a dramatic increase in anti-acetylcholinesterase (AChE) activity[2][3]. This finding underscored the importance of the N-benzylpiperidine pharmacophore for AChE inhibition.

The truly transformative step was the subsequent replacement of an amide linker with a ketone and the incorporation of this structure into a cyclic framework, which led to the design of an indanone derivative[2]. This structural rigidification and specific molecular geometry resulted in a compound with a highly balanced profile of potent AChE inhibition, high selectivity, and favorable pharmacokinetics. This molecule, Donepezil (coded E2020), became the lead candidate and was eventually approved by the US FDA in 1996[1][2]. The success of Donepezil single-handedly catapulted the indanone nucleus into the spotlight, establishing it as a versatile and highly valuable scaffold in medicinal chemistry[4].

The Cholinergic Hypothesis and the Mechanism of Action of Indanone-Based AChE Inhibitors

To appreciate the significance of Donepezil, one must understand the prevailing theory of Alzheimer's pathology at the time of its discovery: the cholinergic hypothesis. This theory posits that the cognitive and memory deficits characteristic of Alzheimer's disease are due to a significant decrease in the neurotransmitter acetylcholine (ACh) in the brain[2][5]. This reduction is caused by the loss of cholinergic neurons in the basal forebrain[2].

Donepezil's primary mechanism of action is the potent, selective, and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh in the synaptic cleft[5][6][7]. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and temporarily improving or stabilizing cognitive function[6][7][8].

The indanone moiety of Donepezil plays a critical role in its high affinity for the AChE enzyme. It is understood to bind to the peripheral anionic site (PAS) of the enzyme, while the N-benzylpiperidine tail interacts with the catalytic active site (CAS). This dual binding is a key feature of its potent inhibitory activity.

Caption: Mechanism of Action of Donepezil.

The Evolution of Indanone Derivatives: Towards Multi-Target-Directed Ligands

The clinical success of Donepezil validated the indanone scaffold, sparking a wave of research to develop new derivatives with improved or expanded pharmacological profiles[4][9]. Scientists soon recognized that the pathophysiology of Alzheimer's disease is incredibly complex, involving multiple interconnected pathways beyond the cholinergic deficit. This includes the aggregation of amyloid-beta (Aβ) peptides into senile plaques, oxidative stress, and metal ion dyshomeostasis[10][11].

This understanding led to a paradigm shift in drug design, moving from single-target drugs to Multi-Target-Directed Ligands (MTDLs)[11][12]. The goal of an MTDL is to engage multiple disease-relevant targets simultaneously with a single molecule, potentially offering superior efficacy and a more profound disease-modifying effect. The indanone scaffold proved to be an ideal starting point for designing such agents.

Researchers have successfully created hybrid molecules by incorporating other pharmacologically active moieties onto the indanone core. These efforts include:

-

Inhibition of Aβ Aggregation: Many new indanone derivatives have been designed to inhibit the self-assembly of Aβ peptides, a key pathological hallmark of Alzheimer's[9][10][11].

-

Antioxidant Properties: By incorporating moieties with antioxidant capabilities, new derivatives can combat the oxidative stress implicated in neuronal damage[11].

-

Metal Chelation: Some derivatives are designed to chelate metal ions like copper and zinc, which are known to promote Aβ aggregation[13].

-

Monoamine Oxidase (MAO) Inhibition: For other neurodegenerative disorders like Parkinson's disease, indanone derivatives have been developed that also inhibit MAO-A and MAO-B, enzymes that break down neurotransmitters like dopamine and serotonin[4][14].

Caption: The Indanone Scaffold as a Basis for MTDLs.

Quantitative Data: AChE Inhibitory Activity of Selected Indanone Derivatives

The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity for Donepezil and several novel multi-targeting indanone derivatives, demonstrating the potency that can be achieved with this scaffold.

| Compound | Target Enzyme | IC₅₀ Value (μM) | Key Additional Properties | Reference |

| Donepezil | Human AChE | 0.020 | Standard AChE Inhibitor | [10] |

| Compound 4b | Eel AChE | 0.78 | Aβ Aggregation Inhibition (53.04%) | [9][10] |

| Compound 5c | Eel AChE | 0.12 | Potent BChE Inhibition (IC₅₀ = 0.65 μM) | [15] |

| Compound 7b | Eel AChE | 0.44 | Most Potent BChE Inhibition (IC₅₀ = 0.04 μM) | [15] |

| Compound 9 | Eel AChE | 0.0148 | Aβ Aggregation Inhibition (85.5%) | [11] |

| Compound 14 | Eel AChE | 0.0186 | Aβ Aggregation Inhibition (83.8%) | [11] |

| Compound 7h | Eel AChE | 1.2 | Aβ Aggregation Inhibition (86.8%) | [16] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Synthetic Methodologies: Constructing the Indanone Core

The versatility of the indanone scaffold is matched by the robustness of its synthetic accessibility. Numerous methods exist for the preparation of 1-indanones, with the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids being one of the most classical and widely used approaches[17][18].

A particularly important reaction for creating a diverse library of derivatives is the base-catalyzed aldol condensation (specifically, a Claisen-Schmidt condensation) between a 1-indanone and a substituted benzaldehyde. This reaction yields arylidene indanone derivatives, which serve as crucial intermediates for further functionalization and are themselves biologically active[19][20][21].

Caption: General Synthesis of Arylidene Indanones.

Experimental Protocol: Synthesis of 2-(4-methoxybenzylidene)-1-indanone

This protocol describes a standard Claisen-Schmidt condensation to synthesize a representative arylidene indanone derivative. The causality behind this choice is its reliability, high yield, and the creation of an α,β-unsaturated ketone system that is a common feature in many biologically active indanones.

Materials:

-

1-Indanone (1.0 eq)

-

4-Methoxybenzaldehyde (anisaldehyde) (1.05 eq)

-

Ethanol

-

20% (w/v) aqueous Sodium Hydroxide (NaOH) solution

-

Ice-cold water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-indanone and 4-methoxybenzaldehyde in a minimal amount of ethanol. Stir until a homogenous solution is formed. Rationale: Ethanol serves as a mutual solvent for both the polar aldehyde and the less polar ketone, facilitating the reaction.

-

Initiation: Place the flask in an ice bath to cool the solution to 0-5°C. Add the 20% NaOH solution dropwise with continuous stirring. Rationale: The reaction is exothermic, and cooling prevents side reactions. The strong base (NaOH) deprotonates the α-carbon of the 1-indanone to form a nucleophilic enolate, which is the key reactive intermediate.

-

Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring overnight. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Rationale: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable, conjugated arylidene indanone product.

-